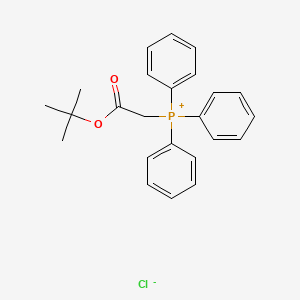
4-Chloro-7-methylquinazoline
Overview
Description
4-Chloro-7-methylquinazoline is a chemical compound with the empirical formula C9H7ClN2 and a molecular weight of 178.62 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-methylquinazoline can be represented by the SMILES string ClC1=NC=NC2=CC(C)=CC=C12 . The InChI representation is 1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 .
Physical And Chemical Properties Analysis
4-Chloro-7-methylquinazoline is a solid substance . It has a molecular weight of 178.62 . The compound should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
4-Chloro-7-methylquinazoline
is a chemical compound with the empirical formula C9H7ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
- Application: Quinazoline is a vital scaffold known to be linked with several biological activities, including anticancer activity . Some anticancer quinazolines work by different mechanisms on various molecular targets .
- Method: The development of targeted chemotherapeutic agents with low side effects and high selectivity is required for cancer treatment . Quinazoline derivatives can be designed and synthesized as targeted chemotherapeutic agents .
- Results: Understanding the molecular targets and cellular proliferation has triggered the development of over 100 FDA-approved anticancer agents .
Anticancer Agents Targeting Tyrosine Kinases
Pulmonary-Selective Inhibitors
However, it’s important to note that quinazoline derivatives, which include 4-Chloro-7-methylquinazoline, have a wide range of applications in medicinal chemistry. They are often used as building blocks in the synthesis of various pharmaceutical compounds .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Quinazolines, the class of compounds to which 4-Chloro-7-methylquinazoline belongs, have broad-spectrum pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable tools for the synthesis of pharmaceuticals, including quinazolines . Therefore, future research could focus on exploring these reactions for the synthesis of 4-Chloro-7-methylquinazoline and other quinazoline derivatives, and investigating their potential therapeutic applications.
properties
IUPAC Name |
4-chloro-7-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHWJELTXIZAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620490 | |
| Record name | 4-Chloro-7-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methylquinazoline | |
CAS RN |
90272-83-6 | |
| Record name | 4-Chloro-7-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

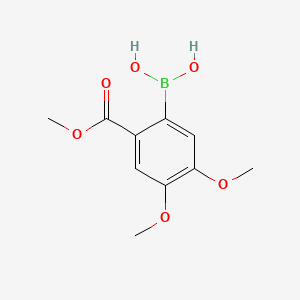
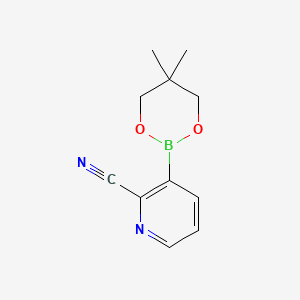
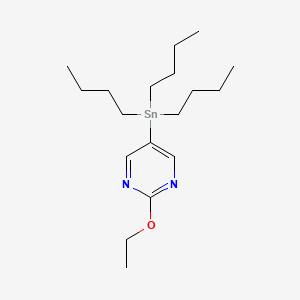

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)

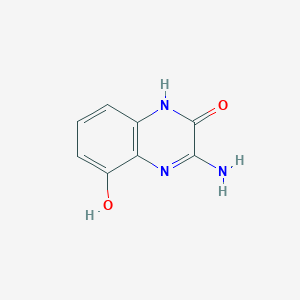




![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)
![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)
